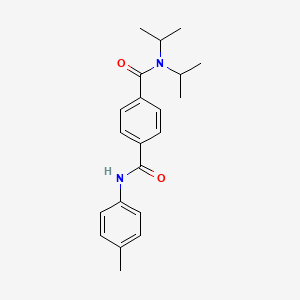

N,N-diisopropyl-N'-(4-methylphenyl)terephthalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of terephthalamide derivatives typically involves the reaction of terephthalic acid or its esters with diamines or amino alcohols in the presence of catalysts such as sodium hydride. For example, N,N′-bis(p-aminophenyl)terephthalamide was synthesized using 1,4-phenyleneamine and dimethyl terephthalate, showcasing the versatility of terephthalic acid esters in producing diamidediamine compounds (Hou Hao-qing, 2005).

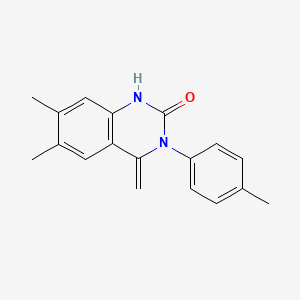

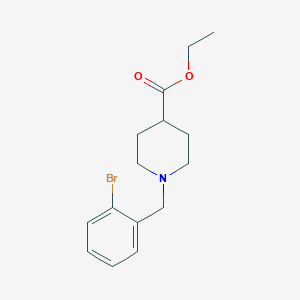

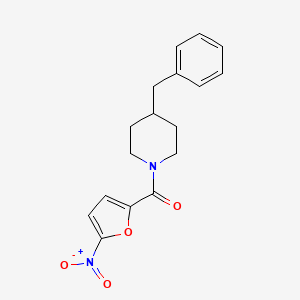

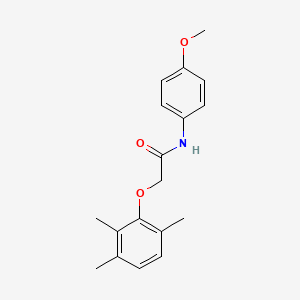

Molecular Structure Analysis

The molecular structure of terephthalamide derivatives is often characterized by X-ray diffraction, revealing intricate details about the crystal packing and hydrogen bonding patterns. For instance, studies on bis-terephthalamides based on amino acids have highlighted classical N-H⋯O hydrogen bonds forming chains in the crystal structure, which is crucial for understanding the compound's stability and interactions (B. Hachuła et al., 2017).

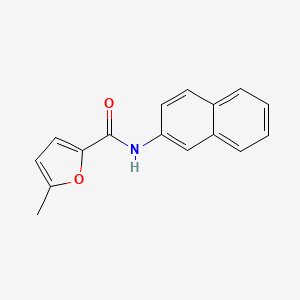

Chemical Reactions and Properties

Terephthalamides participate in various chemical reactions, reflecting their reactivity and potential applications. For instance, their interaction with nucleophiles, reactivity towards acetylation, and behavior in potentiometric titrations have been extensively studied, offering insights into their chemical properties and how they might be modified or utilized in different chemical contexts (H. Yüksek & Özlem Gürsoy Kol, 2008).

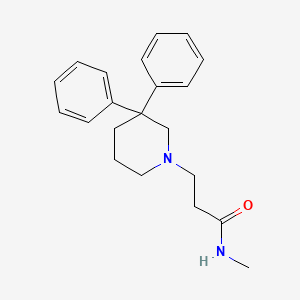

Physical Properties Analysis

The physical properties of terephthalamide derivatives, such as crystallization, melting behavior, and the formation of supermolecular structures, are influenced by their specific molecular arrangements and interactions. Studies on isotactic polypropylene nucleated with dicyclohexyl-terephthalamide have shown how these compounds can affect the crystallization behavior and mechanical properties of polymers, indicating the importance of terephthalamide derivatives in material science (F. Horváth et al., 2017).

Chemical Properties Analysis

The chemical properties of terephthalamides, such as solubility, reactivity, and the ability to form hydrogen bonds, play a crucial role in their applications and behavior in different environments. The study of poly(phenylene-terephthalamide)s derived from mono-, di-, and tetrakis(alkylthio)terephthalic acids has revealed how substituents affect their layer structures, solubility, and thermal stability, which is essential for designing materials with desired properties (H. Kricheldorf & A. Domschke, 1994).

Propriétés

IUPAC Name |

1-N-(4-methylphenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-14(2)23(15(3)4)21(25)18-10-8-17(9-11-18)20(24)22-19-12-6-16(5)7-13-19/h6-15H,1-5H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNGNZVFIQUPHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methylphenyl)-N,N-di(propan-2-yl)benzene-1,4-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-phenylpiperidine](/img/structure/B5677075.png)

![2-[4-(2-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B5677085.png)

![3-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}-2-butenamide](/img/structure/B5677092.png)

![N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5677096.png)

![(3R)-1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5677112.png)

![5-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B5677138.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5677151.png)

![((3R*,4R*)-1-(3-chloro-4-methylbenzoyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5677161.png)